

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2-naphthol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Bromo-3-hydroxynaphthalene*

Cat. No.: *B1280799*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 4-bromo-2-naphthol (CAS No: 5498-31-7). The information is compiled and presented to support research, development, and quality control activities. Data is summarized in clear, tabular formats, and detailed experimental protocols for property determination are provided.

Chemical Identity and Structure

4-Bromo-2-naphthol is a brominated derivative of 2-naphthol. Its chemical structure consists of a naphthalene ring system substituted with a hydroxyl group at position 2 and a bromine atom at position 4.

Identifier	Value
IUPAC Name	4-bromonaphthalen-2-ol[1]
Synonyms	4-Bromo-2-naphthalenol[2][3]
CAS Number	5498-31-7[1][2][3][4]
Molecular Formula	C ₁₀ H ₇ BrO[1][2][3]
Molecular Weight	223.07 g/mol [1][2][3][4]
Canonical SMILES	C1=CC=C2C(=C1)C=C(C=C2Br)O[1]
InChI Key	PQNQMYMGUXGWTG-UHFFFAOYSA-N[1][4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-bromo-2-naphthol. It is important to distinguish between experimentally determined and predicted values.

Property	Value	Source Type
Physical Form	Solid[4]	Experimental
Melting Point	122 °C[4][5]	Experimental
Boiling Point	346.8 ± 15.0 °C at 760 mmHg[4][5]	Predicted
Density	1.614 ± 0.06 g/cm ³ [5]	Predicted
Topological Polar Surface Area (TPSA)	20.23 Å ² [3]	Computed
LogP (Octanol-Water Partition Coefficient)	3.3079[3]	Computed
Hydrogen Bond Donor Count	1[3]	Computed
Hydrogen Bond Acceptor Count	1[3]	Computed

Solubility Profile

While specific quantitative solubility data is not readily available in the literature, 4-bromo-2-naphthol, like its parent compound 2-naphthol, is expected to be sparingly soluble in water and soluble in common organic solvents such as alcohols, ethers, and chloroform.[6]

Solvent	Expected Qualitative Solubility
Water	Sparingly soluble / Insoluble
Ethanol	Soluble
Diethyl Ether	Soluble
Chloroform	Soluble
Methanol	Soluble
Acetone	Soluble

Spectroscopic Data

Experimental spectra for 4-bromo-2-naphthol are not widely published. However, the expected spectroscopic characteristics can be inferred from its structure and comparison with related compounds like 1-bromo-2-naphthol and 2-naphthol.[7][8][9]

- Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad O-H stretch ($\sim 3200\text{-}3500\text{ cm}^{-1}$), aromatic C-H stretches ($\sim 3000\text{-}3100\text{ cm}^{-1}$), C=C ring stretching peaks ($\sim 1500\text{-}1600\text{ cm}^{-1}$), a C-O stretch ($\sim 1260\text{-}1050\text{ cm}^{-1}$), and a C-Br stretch in the fingerprint region ($\sim 690\text{-}515\text{ cm}^{-1}$).[10]
- ^1H NMR Spectroscopy: The spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring, and a broad singlet for the hydroxyl proton (which may be exchangeable with D_2O). The integration of the aromatic signals should correspond to 6 protons.
- ^{13}C NMR Spectroscopy: The spectrum should display 10 distinct signals for the 10 carbon atoms of the naphthalene ring. The carbon bearing the hydroxyl group (C2) would be

significantly downfield (~150-155 ppm), while the carbon attached to the bromine (C4) would be shifted upfield relative to a C-H carbon.

- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two major molecular ion peaks ($[M]^+$ and $[M+2]^+$) of nearly equal intensity at m/z 222 and 224.^[9]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of 4-bromo-2-naphthol.

This protocol describes the determination of the melting range of a solid compound using a standard melting point apparatus.

- Apparatus and Reagents:
 - Melting point apparatus (e.g., Mel-Temp or similar)
 - Capillary tubes (closed at one end)
 - 4-bromo-2-naphthol sample, finely powdered
 - Spatula and watch glass
- Procedure:
 - Place a small amount of the 4-bromo-2-naphthol sample on a clean, dry watch glass and crush it into a fine powder.
 - Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom of the tube, to a height of 1-2 cm.
 - Gently tap the tube to ensure the sample is tightly packed at the bottom.
 - Place the capillary tube into the heating block of the melting point apparatus.

- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (122 °C).
- Decrease the heating rate to a slow and steady 1-2 °C per minute.
- Record the temperature (T_1) at which the first drop of liquid appears.
- Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.
- The melting range is reported as $T_1 - T_2$. For a pure compound, this range should be narrow (0.5-2 °C).

This protocol provides a method for determining the qualitative solubility of 4-bromo-2-naphthol in various solvents.

- Apparatus and Reagents:

- Small test tubes and rack
- Spatula
- Vortex mixer (optional)
- 4-bromo-2-naphthol sample
- Solvents for testing (e.g., deionized water, ethanol, acetone, chloroform)

- Procedure:

- Place approximately 25 mg of 4-bromo-2-naphthol into a small, dry test tube.
- Add the selected solvent dropwise (in portions of ~0.25 mL), up to a total volume of approximately 1 mL.
- After each addition, shake the test tube vigorously (or use a vortex mixer) for 30-60 seconds.

- Visually inspect the solution against a contrasting background to determine if the solid has dissolved.
- Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at room temperature.

This protocol outlines the procedure for obtaining an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory.

- Apparatus and Reagents:

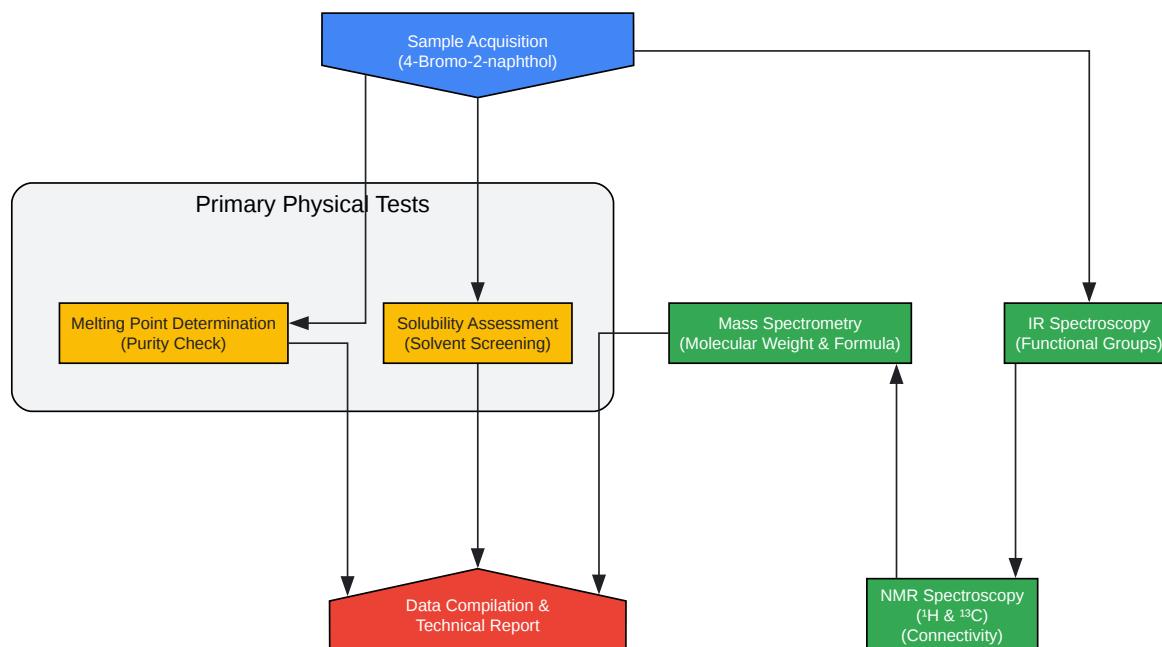
- FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal)
- Spatula
- 4-bromo-2-naphthol sample
- Solvent for cleaning (e.g., isopropanol or acetone) and laboratory wipes

- Procedure:

- Ensure the ATR crystal is clean. If necessary, clean it with a soft wipe moistened with isopropanol and allow it to dry completely.
- Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a small, representative amount of the solid 4-bromo-2-naphthol sample onto the center of the ATR crystal.
- Lower the press arm (anvil) to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm^{-1}).
- After acquisition, raise the press arm and carefully clean the sample from the crystal and press tip using a soft wipe and appropriate solvent.

This protocol describes the standard preparation of a sample for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

- Apparatus and Reagents:


- NMR spectrometer
- 5 mm NMR tubes
- Pasteur pipettes
- 4-bromo-2-naphthol sample (5-10 mg for ^1H , 15-25 mg for ^{13}C)
- Deuterated solvent (e.g., Chloroform-d (CDCl_3) or DMSO-d₆)
- Small vial for dissolving the sample

- Procedure:

- Accurately weigh the required amount of 4-bromo-2-naphthol and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- Gently swirl or vortex the vial until the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a clean NMR tube.
- Ensure the liquid height in the tube is sufficient for the spectrometer's detector (typically ~4-5 cm).
- Cap the NMR tube and carefully wipe the outside clean.
- Insert the tube into the NMR spectrometer and follow the instrument-specific software instructions to acquire the ^1H and/or ^{13}C spectra.

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a new or unverified batch of 4-bromo-2-naphthol.

[Click to download full resolution via product page](#)

Workflow for the physical and structural characterization of 4-bromo-2-naphthol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-naphthol | C10H7BrO | CID 12115596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. canbipharm.com [canbipharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Bromo-2-naphthalenol | 5498-31-7 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]
- 9. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2-naphthol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280799#physical-properties-of-4-bromo-2-naphthol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com